3-(4-Pyrimidinyl)-5-(4-pyridyl)-1,2,4-triazole

xanthine oxidase inhibition competitive inhibitor potency gout and hyperuricemia

3-(4-Pyrimidinyl)-5-(4-pyridyl)-1,2,4-triazole (PMPT; CAS 36646-37-4) is a 3,5-disubstituted-1,2,4-triazole heterocycle bearing a 4-pyrimidinyl group at position 3 and a 4-pyridyl group at position It was originally developed and characterized within the Merck xanthine oxidase inhibitor program alongside its closest structural analogs—3,5-bis(4-pyridyl)-1,2,4-triazole (PPT) and 3-(4-pyridazinyl)-5-(4-pyridyl)-1,2,4-triazole (PZPT)—and was demonstrated to be a potent, competitive inhibitor of bovine milk xanthine oxidase with an inhibition constant (Ki) below 1 × 10⁻⁷ M. The compound is indexed as a xanthine oxidase inhibitor in the NLM MeSH database and is noted to undergo N-glucoside conjugation as a mammalian detoxification pathway.

Molecular Formula C11H8N6
Molecular Weight 224.22 g/mol
CAS No. 36646-37-4
Cat. No. B1257735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Pyrimidinyl)-5-(4-pyridyl)-1,2,4-triazole
CAS36646-37-4
Synonyms3-(4-pyrimidinyl)-5-(4-pyridyl)-1,2,4-triazole
Molecular FormulaC11H8N6
Molecular Weight224.22 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NNC(=N2)C3=NC=NC=C3
InChIInChI=1S/C11H8N6/c1-4-12-5-2-8(1)10-15-11(17-16-10)9-3-6-13-7-14-9/h1-7H,(H,15,16,17)
InChIKeyXKHCMIIHHYEMJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Pyrimidinyl)-5-(4-pyridyl)-1,2,4-triazole (CAS 36646-37-4): Procurement-Grade Profile for a Differentiated Xanthine Oxidase Inhibitor Scaffold


3-(4-Pyrimidinyl)-5-(4-pyridyl)-1,2,4-triazole (PMPT; CAS 36646-37-4) is a 3,5-disubstituted-1,2,4-triazole heterocycle bearing a 4-pyrimidinyl group at position 3 and a 4-pyridyl group at position 5. It was originally developed and characterized within the Merck xanthine oxidase inhibitor program alongside its closest structural analogs—3,5-bis(4-pyridyl)-1,2,4-triazole (PPT) and 3-(4-pyridazinyl)-5-(4-pyridyl)-1,2,4-triazole (PZPT)—and was demonstrated to be a potent, competitive inhibitor of bovine milk xanthine oxidase with an inhibition constant (Ki) below 1 × 10⁻⁷ M [1]. The compound is indexed as a xanthine oxidase inhibitor in the NLM MeSH database and is noted to undergo N-glucoside conjugation as a mammalian detoxification pathway [2]. Its asymmetric heteroaryl substitution pattern (pyrimidinyl at R₃, pyridyl at R₅) is explicitly distinguished from the symmetrical bis-pyridyl analog PPT in the foundational composition-of-matter patent [3].

Why 3-(4-Pyrimidinyl)-5-(4-pyridyl)-1,2,4-triazole Cannot Be Interchanged with Other 3,5-Disubstituted Triazoles or Purine-Based Xanthine Oxidase Inhibitors


Within the 3,5-disubstituted-1,2,4-triazole class, seemingly minor heteroaryl substitutions at position 3 produce large, quantifiable divergences in both in vitro potency and in vivo duration of action. PMPT differs from its bis-pyridyl analog PPT by a single ring nitrogen atom, yet this substitution alters the aerobic I50 by approximately 1.6-fold, and—more critically—changes the time-dependent decay of in vivo inhibition in squirrel monkeys, with PMPT losing activity significantly faster beyond 3 hours post-dose than PPT [1]. The pyridazinyl analog PZPT displays an even more extreme pharmacokinetic profile, retaining only one-eighth the activity of PPT at 16 hours. Against the clinical purine standard allopurinol (4-hydroxypyrazolopyrimidine), PMPT and its triazole congeners are at least one order of magnitude more potent in vivo across all time points and species tested [1]. Furthermore, PMPT follows an N-glucoside detoxification pathway in mammals that is mechanistically distinct from the pro-drug oxidation required for allopurinol activation [2]. Generic substitution across these analogs therefore carries a measurable risk of altered potency, duration, and metabolic handling that cannot be predicted from structural similarity alone.

Quantitative Differentiation Evidence for 3-(4-Pyrimidinyl)-5-(4-pyridyl)-1,2,4-triazole (PMPT) Against Its Closest Analogs and Standards


Aerobic Xanthine Oxidase I50: PMPT vs. PPT vs. PZPT vs. Allopurinol

In a direct head-to-head comparison using bovine milk xanthine oxidase under aerobic conditions, PMPT demonstrated an I50 of approximately 4 × 10⁻⁸ M, making it the most potent of the three triazole congeners tested. PPT (3,5-bis(4-pyridyl)-1,2,4-triazole) recorded an aerobic I50 of 6.5 × 10⁻⁸ M, PZPT (3-(4-pyridazinyl)-5-(4-pyridyl)-1,2,4-triazole) was substantially weaker at 8 × 10⁻⁷ M, and the clinical purine standard allopurinol (4-hydroxypyrazolopyrimidine) required 3 × 10⁻⁶ M—approximately 75-fold higher than PMPT [1]. All three triazoles exhibited competitive inhibition kinetics with Ki values below 1 × 10⁻⁷ M, classifying them as tight-binding inhibitors [1].

xanthine oxidase inhibition competitive inhibitor potency gout and hyperuricemia

In Vivo Duration of Action: PMPT vs. PPT vs. PZPT in Squirrel Monkey

In squirrel monkeys, PMPT and PPT showed comparable ED₅₀ values through 3 hours post-oral administration, but PMPT's activity declined at a significantly greater rate thereafter. At extended time points, PZPT—although the most active compound at 1 hour—retained only one-eighth the activity of PPT at 16 hours, while allopurinol was at least one order of magnitude less active than all triazoles at every measured time point [1]. ED₅₀ values for all three triazoles, derived from first-order rate constants for urate pool turnover, fell within the range of 0.04–0.08 mg/kg orally in the squirrel monkey, the species most sensitive to this inhibitor class [1].

in vivo pharmacodynamics duration of action squirrel monkey model urate pool turnover

Mechanistic Selectivity: Aerobic vs. Anaerobic Xanthine Oxidase Inhibition Profile

PMPT and PPT were completely devoid of inhibitory activity against the anaerobic oxidation of hypoxanthine by xanthine oxidase at concentrations 1,000 times their I₅₀ values for aerobic xanthine oxidation. In contrast, PZPT retained weak anaerobic inhibitory activity (approximately 100-fold less potent than its aerobic activity), and the pyrazolopyrimidine class (including allopurinol) was actually more potent against anaerobic ferritin reduction than against aerobic oxidation [1]. This differential electron-acceptor selectivity profile indicates that the pyrimidinyl-pyridyl (PMPT) and bis-pyridyl (PPT) triazoles share a common, highly specific mechanism that the pyridazinyl analog PZPT does not fully replicate.

aerobic vs. anaerobic inhibition electron acceptor selectivity ferritin reduction mechanism of action

Metabolic Detoxification Pathway: N-Glucoside Conjugation vs. Pro-Drug Oxidation

PMPT undergoes metabolism to an N-glucoside conjugate in mammals as its primary detoxification mechanism [1]. This stands in marked contrast to allopurinol, which is a pro-drug requiring enzymatic oxidation by xanthine oxidase itself to form the active metabolite oxypurinol—a mechanism that introduces self-limiting pharmacology and potential for drug-drug interactions at the target enzyme [2]. The N-glucoside pathway of PMPT is independent of xanthine oxidase activity, meaning PMPT clearance is not coupled to the degree of target engagement.

drug metabolism N-glucoside conjugation detoxification species differences

Patent-Defined Structural Exclusion: PMPT Is Claimed While Bis-Pyridyl PPT Is Explicitly Excluded

The foundational composition-of-matter patent covering this triazole class (US4011218) explicitly defines the substitution rules for the 3 and 5 positions. Claim 1 specifies that when R₅ is pyridyl, R₃ must be other than pyridyl—thereby explicitly excluding the symmetrical PPT from the claim scope while directly encompassing PMPT (R₃ = pyrimidinyl, R₅ = pyridyl) [1]. This legal-structural boundary reflects a deliberate medicinal chemistry decision: the asymmetric heteroaryl pairing was considered the novel and protectable invention, while the symmetrical bis-pyridyl analog was treated as prior art or a distinct chemical entity requiring separate consideration.

composition of matter patent structural differentiation intellectual property heteroaryl substitution

Defined Research and Industrial Application Scenarios for 3-(4-Pyrimidinyl)-5-(4-pyridyl)-1,2,4-triazole Based on Verified Evidence


Hyperuricemia and Gout Drug Discovery: In Vitro Xanthine Oxidase Inhibition Screening

PMPT serves as a potent, well-characterized non-purine competitive inhibitor of xanthine oxidase with validated Ki values below 1 × 10⁻⁷ M and an aerobic I₅₀ of ~4 × 10⁻⁸ M against the bovine milk enzyme [1]. Its approximately 75-fold potency advantage over allopurinol makes it an ideal positive control or reference inhibitor in high-throughput screens aiming to identify novel xanthine oxidase inhibitors with sub-micromolar activity. The availability of direct comparative data against PPT, PZPT, and multiple purine analogs within a single published study allows researchers to benchmark new chemical entities against a complete potency ladder without cross-study variability [1].

In Vivo Pharmacodynamic Studies Requiring Defined Duration of Xanthine Oxidase Blockade

The documented intermediate duration of action of PMPT in the squirrel monkey model—comparable to PPT through 3 hours with faster decay thereafter—provides a time-boxed inhibition profile that is well-suited for acute pharmacodynamic experiments where sustained target engagement is needed for an experimental window of 3–4 hours but prolonged inhibition would confound interpretation of downstream metabolic or physiological endpoints [1]. This temporal selectivity is not available from either the ultra-short-acting PZPT or the longer-acting PPT, making PMPT uniquely positioned for protocols requiring intermediate-duration xanthine oxidase suppression.

Mechanistic Probe for Aerobic-Selective Xanthine Oxidase Inhibition

Because PMPT—like PPT—is completely inactive against anaerobic hypoxanthine oxidation at concentrations 1,000-fold above its aerobic I₅₀, it can be employed as a selective pharmacological tool to dissect the aerobic vs. anaerobic electron acceptor functions of xanthine oxidase in cellular or tissue preparations [1]. This selectivity contrasts sharply with purine-based inhibitors, which show greater activity against anaerobic ferritin reduction, and even with the closely related PZPT, which exhibits residual anaerobic activity. Researchers studying the differential contributions of oxidase vs. dehydrogenase activity of xanthine oxidoreductase to pathophysiology (e.g., ischemia-reperfusion injury, reactive oxygen species generation) can use PMPT to isolate the aerobic arm.

Chemical Probe Development and Medicinal Chemistry Scaffold Optimization

The asymmetric 3-pyrimidinyl-5-pyridyl substitution pattern of PMPT, explicitly claimed in US4011218 as the novel inventive scaffold distinct from the excluded bis-pyridyl PPT [2], provides a validated starting point for structure-activity relationship (SAR) exploration around the non-purine xanthine oxidase pharmacophore. The availability of matched in vitro/in vivo data for the complete congeneric series (PPT, PMPT, PZPT) from a single publication [1] enables medicinal chemists to assess the functional consequences of replacing the position-3 heteroaryl group (pyridyl → pyrimidinyl → pyridazinyl) on potency, duration, and mechanistic selectivity without confounding variables introduced by different assay platforms or laboratories.

Quote Request

Request a Quote for 3-(4-Pyrimidinyl)-5-(4-pyridyl)-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.